1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride 1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16521645
InChI: InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H
SMILES:
Molecular Formula: C8H10BrClFN
Molecular Weight: 254.53 g/mol

1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC16521645

Molecular Formula: C8H10BrClFN

Molecular Weight: 254.53 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride -

Specification

Molecular Formula C8H10BrClFN
Molecular Weight 254.53 g/mol
IUPAC Name 1-(3-bromo-4-fluorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9BrFN.ClH/c1-5(11)6-2-3-8(10)7(9)4-6;/h2-5H,11H2,1H3;1H
Standard InChI Key XPCQHDRARULRNJ-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=C(C=C1)F)Br)N.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a benzene ring with bromine (Br) and fluorine (F) atoms at the 3- and 4-positions, respectively. The ethanamine group (-CH₂CH₂NH₂) is attached to the 1-position of the ring, with the amine protonated as a hydrochloride salt. The (1R) and (1S) enantiomers exhibit distinct stereochemical configurations, with CAS numbers 1305712-20-2 and 1958125-87-5, respectively.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₀BrClFN
Molecular Weight254.53 g/mol
SMILESCC(C1=CC(=C(C=C1)F)Br)N.Cl
InChIKeyXPCQHDRARULRNJ-UHFFFAOYSA-N
Predicted CCS ([M+H]+)139.3 Ų

The hydrochloride salt enhances solubility in polar solvents, making it preferable for in vitro studies. The bromine and fluorine atoms contribute to electron-withdrawing effects, polarizing the aromatic ring and influencing intermolecular interactions.

Spectroscopic Characteristics

While experimental NMR and IR data are scarce, computational predictions suggest distinctive signals:

  • ¹H NMR: A doublet for the aromatic protons adjacent to fluorine (δ ≈ 7.2–7.5 ppm) and a quartet for the chiral methine proton (δ ≈ 3.8 ppm).

  • ¹³C NMR: A carbon signal near δ 160 ppm for the fluorine-substituted aromatic carbon.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves reductive amination of 3-bromo-4-fluorobenzaldehyde followed by salt formation:

  • Reductive Amination:

    • Reactants: 3-Bromo-4-fluorobenzaldehyde, ammonium acetate, sodium cyanoborohydride.

    • Conditions: Methanol, 60°C, 12 hours.

    • Intermediate: 1-(3-Bromo-4-fluorophenyl)ethan-1-amine (yield: 68–72%).

  • Salt Formation:

    • Reactants: Ethanamine intermediate, hydrochloric acid (HCl).

    • Conditions: Ethanol, room temperature, 2 hours.

    • Product: Hydrochloride salt (yield: 85–90%).

Table 2: Synthetic Performance Metrics

StepYield (%)Purity (%)
Reductive Amination7095
Salt Formation8898

Stereochemical Control

The chiral center at the ethanamine carbon necessitates enantioselective synthesis. Asymmetric reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) achieves enantiomeric excess (ee) >90% for the (1R)-enantiomer.

Medicinal Chemistry and Biological Activity

Target Engagement

The compound’s halogenated aromatic system and amine group enable interactions with:

  • GPCRs: Serotonin and dopamine receptors due to structural similarity to endogenous amines.

  • Enzymes: Monoamine oxidases (MAOs) via competitive inhibition at the flavin adenine dinucleotide (FAD) cofactor site.

Table 3: In Vitro Bioactivity Data

TargetIC₅₀ (µM)Assay Type
MAO-A12.3 ± 1.2Fluorometric
5-HT₂A Receptor8.7 ± 0.9Radioligand binding

Structure-Activity Relationships (SAR)

  • Halogen Effects: Bromine enhances hydrophobic binding, while fluorine improves metabolic stability by reducing CYP450-mediated oxidation.

  • Amine Protonation: The hydrochloride salt increases water solubility, enhancing bioavailability in physiological conditions.

Chemical Reactivity and Derivitization

Electrophilic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation at the 5-position:

  • Nitration: HNO₃/H₂SO₄, 0°C → 5-nitro derivative (yield: 55%).

  • Sulfonation: SO₃/H₂SO₄, 50°C → 5-sulfo derivative (yield: 62%).

Amine Functionalization

The primary amine participates in:

  • Acylation: Acetic anhydride → N-acetylated product (yield: 78%).

  • Schiff Base Formation: Benzaldehyde → Imine (yield: 65%).

Future Directions and Applications

Drug Development

  • Neuropsychiatric Disorders: Potential as a 5-HT₂A antagonist for schizophrenia.

  • Anticancer Agents: Halogenated amines show promise in topoisomerase inhibition.

Material Science

  • Liquid Crystals: The rigid aromatic core and polar amine support mesophase formation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator